molecular formula C22H17N3O4 B11016725 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B11016725
M. Wt: 387.4 g/mol
InChI Key: NBMGTKIYKWNRSE-UHFFFAOYSA-N
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Description

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that belongs to the class of dihydroisoindoloquinazolinones. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydroisoindoloquinazolinones, including 2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide, typically involves multicomponent reactions. One common method is the Povarov reaction, which involves the condensation of anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid in the presence of eutectic solvents bearing Lewis or Brønsted acids . This method provides straightforward and diastereoselective access to these alkaloid-like heterocyclic molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to achieve high yields and purity. The use of reusable solvents and catalysts, such as eutectic mixtures, is a key aspect of industrial synthesis to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can lead to the formation of dihydro derivatives .

Scientific Research Applications

2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(furan-2-ylmethyl)acetamide

InChI

InChI=1S/C22H17N3O4/c26-19(23-12-14-6-5-11-29-14)13-24-20-15-7-1-2-8-16(15)22(28)25(20)18-10-4-3-9-17(18)21(24)27/h1-11,20H,12-13H2,(H,23,26)

InChI Key

NBMGTKIYKWNRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC5=CC=CO5

Origin of Product

United States

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